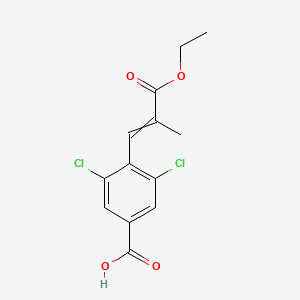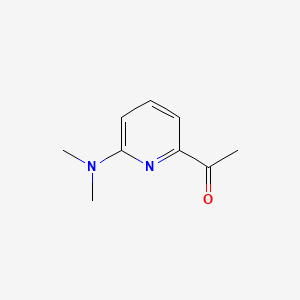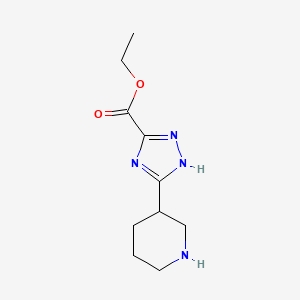
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C11H10F2O3. It is a derivative of butanoic acid and contains both fluorine and phenyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 2,4-difluoro-3-oxo-4-phenylbutanoic acid and methanol.
Catalyst: Sulfuric acid or another strong acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-3-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2,4-difluoro-3-hydroxy-4-phenylbutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-3-oxo-4-phenylbutanoate
- Methyl 2-oxo-4-phenylbutanoate
- Methyl 3-oxo-4-phenylbutanoate
Uniqueness
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H10F2O3 |
|---|---|
Peso molecular |
228.19 g/mol |
Nombre IUPAC |
methyl 2,4-difluoro-3-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)9(13)10(14)8(12)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
Clave InChI |
BFNHNAMMOGCGIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C(C1=CC=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)



![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)



